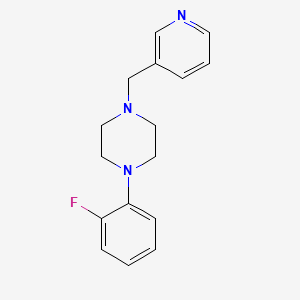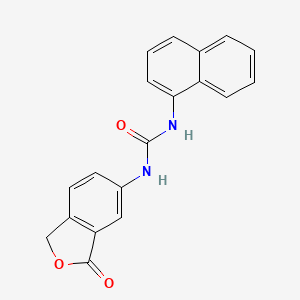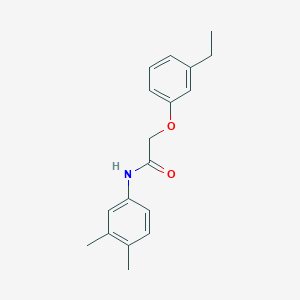![molecular formula C15H16N4O B5686460 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed by Hoffmann-La Roche in the 1990s and has since been widely used in scientific research for its ability to inhibit various protein kinases.
作用机制
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 is its ability to inhibit multiple protein kinases, making it a useful tool for studying complex signaling pathways. However, its broad specificity can also be a limitation, as it may interfere with other cellular processes and produce off-target effects. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has limited solubility in water, which can make it difficult to use in some experimental settings.
未来方向
There are several potential future directions for research on 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220. One area of interest is the development of more specific inhibitors that can target individual protein kinases. Another potential direction is the investigation of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220's neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the use of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 in combination with other compounds may provide new insights into the complex signaling pathways that regulate cellular processes.
合成方法
The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 involves several steps, starting with the reaction between 2-methyl-4(3H)-quinazolinone and 3-bromopropylamine to form 3-(2-methyl-4-quinazolinylamino)propylamine. This intermediate compound is then reacted with 1H-imidazole to yield 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220.
科学研究应用
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been extensively used in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit a wide range of protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK).
属性
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-12-17-14-6-3-2-5-13(14)15(20)19(12)9-4-8-18-10-7-16-11-18/h2-3,5-7,10-11H,4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWBMAYHXJEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)


![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)

![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)